molecular formula C10H19Cl B097347 (-)-Menthyl chloride CAS No. 16052-42-9

(-)-Menthyl chloride

Cat. No.: B097347
CAS No.: 16052-42-9
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-KXUCPTDWSA-N
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Description

(-)-Menthyl chloride is an organic compound derived from menthol, a naturally occurring substance found in peppermint and other mint oils. It is a colorless liquid with a characteristic minty odor. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

(-)-Menthyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Menthyl chloride can be synthesized through the chlorination of (-)-menthol. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction is as follows:

(-)-Menthol+SOCl2(-)-Menthyl chloride+SO2+HCl\text{(-)-Menthol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (-)-Menthol+SOCl2​→(-)-Menthyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Menthyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile. For example, reaction with sodium hydroxide (NaOH) can produce (-)-menthol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products:

    Nucleophilic Substitution: (-)-Menthol and other substituted derivatives.

    Elimination Reactions: Alkenes such as menthene.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Comparison with Similar Compounds

    (-)-Menthol: The parent compound from which (-)-menthyl chloride is derived.

    (+)-Menthyl Chloride: The enantiomer of this compound with similar chemical properties but different optical activity.

    Other Alkyl Chlorides: Compounds such as benzyl chloride and allyl chloride, which also undergo nucleophilic substitution and elimination reactions.

Uniqueness: this compound is unique due to its origin from natural menthol and its specific stereochemistry. This stereochemistry can influence its reactivity and interactions in chemical and biological systems, making it distinct from other alkyl chlorides.

Properties

IUPAC Name

(1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLOJNNKKPNVKN-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16052-42-9, 29707-60-6
Record name (-)-Menthyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16052-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29707-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16052-42-9
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Record name [1S-(1α,2β,4β)]-2-chloro-1-isopropyl-4-methylcyclohexane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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